HEMATOXYLIN
Overview
Description
HEMATOXYLIN, also known as natural black 1 or C.I. 75290, is a naturally derived compound extracted from the heartwood of the logwood tree (Haematoxylum campechianum). It has a chemical formula of C₁₆H₁₄O₆ and is widely used as a histologic stain, ink, and dye in the textile and leather industries . In its pure form, haematoxylin is a colorless crystalline solid, but it is commonly found in light to dark brown shades due to impurities .
Preparation Methods
Synthetic Routes and Reaction Conditions: HEMATOXYLIN can be synthesized, although not in commercially viable amounts. The synthetic process involves the oxidation of haematoxylin to hematein, which is the actual dye used in staining procedures . The oxidation can be achieved using atmospheric oxygen, chemical oxidants like sodium iodate, or mercuric oxide .
Industrial Production Methods: Industrial extraction of haematoxylin from logwood is accomplished using either the ‘French process’ by boiling the wood chips or the ‘American process’ with steam and pressure . The extracted dye can be sold as a liquid concentrate or dried and sold in crystalline form .
Chemical Reactions Analysis
Types of Reactions: HEMATOXYLIN undergoes oxidation to form hematein, which is the active dye used in histologic staining . This oxidation can be achieved through natural exposure to air and sunlight or by using chemical oxidants like sodium iodate .
Common Reagents and Conditions:
Oxidation: Sodium iodate, atmospheric oxygen, mercuric oxide.
Mordants: Aluminum salts, iron salts, chromium salts.
Major Products:
Scientific Research Applications
HEMATOXYLIN is extensively used in various scientific fields:
Cytology: It is a component of the Papanicolaou stain (Pap stain) used in the study of cytology specimens.
Textile and Leather Industry: Used as a dye for coloring fabrics and leather.
Mechanism of Action
The mechanism by which haematoxylin exerts its effects involves its oxidation to hematein, which then binds to metal ions like aluminum, iron, or chromium to form a dye-metal complex . This complex binds to anionic components of tissues, such as nucleic acids, through electrostatic attraction . The dye-metal complex imparts a blue-purple color to basophilic structures, primarily those containing nucleic acid moieties .
Comparison with Similar Compounds
Brazilin: A compound similar to haematoxylin, extracted from the heartwood of the Brazilwood tree (Caesalpinia echinata).
Logwood Extract: Another name for haematoxylin, emphasizing its source from the logwood tree.
Uniqueness: HEMATOXYLIN is unique due to its widespread use in histologic and cytologic staining procedures. Its ability to form strongly colored complexes with metal ions and its effectiveness in staining chromatin make it indispensable in pathology and histology .
Properties
IUPAC Name |
(6aS,11bR)-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,4,6a,9,10-pentol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c17-10-2-1-8-13-9-4-12(19)11(18)3-7(9)5-16(13,21)6-22-15(8)14(10)20/h1-4,13,17-21H,5-6H2/t13-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUVPPKBWHMQCE-XJKSGUPXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2C3C1(COC4=C3C=CC(=C4O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC(=C(C=C2[C@H]3[C@@]1(COC4=C3C=CC(=C4O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
Record name | HEMATOXYLIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20455 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020678 | |
Record name | Hematoxylin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hematoxylin appears as white to yellowish crystals that redden on exposure to light. (NTP, 1992), Trihydrate: White to yellowish solid; Turns red when exposed to light; [Merck Index] Slightly beige powder; [MSDSonline] | |
Record name | HEMATOXYLIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20455 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Hematoxylin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5491 | |
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Solubility |
Slightly soluble in cold; soluble in hot (NTP, 1992) | |
Record name | HEMATOXYLIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20455 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Mechanism of Action |
BRAZILIN, TOGETHER WITH HEMATOXYLIN, A CONSTITUENT OF HAEMATOXYLON CAMPECHIANUM WOOD, EXHIBITED ANTIINFLAMMATORY ACTIVITIES IN CARRAGEENIN-INDUCED RAT PAW EDEMA TEST & FERTILE EGG TEST. | |
Record name | HEMATOXYLIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4174 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
517-28-2, 8005-33-2 | |
Record name | HEMATOXYLIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20455 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Hematoxylin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=517-28-2 | |
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Record name | Hematoxylin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517282 | |
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Record name | Hematoxylin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16871 | |
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Record name | C.I. Natural Black 1 | |
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Record name | Hematoxylin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Haematoxylin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.490 | |
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Record name | Logwood (Haematoxylon campechianum) extract | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.395 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEMATOXYLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKM8PY2Z55 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | HEMATOXYLIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4174 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
212 to 248 °F (NTP, 1992) | |
Record name | HEMATOXYLIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20455 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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